![molecular formula C10H11ClFN3O B2505249 [1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride CAS No. 2503206-82-2](/img/structure/B2505249.png)

[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

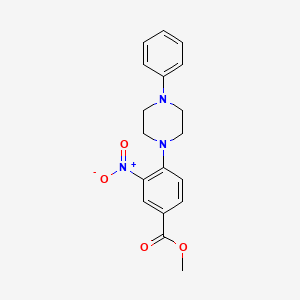

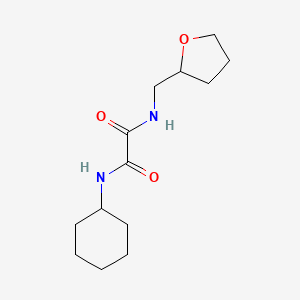

“[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol hydrochloride” is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include being crystalline and colorless in nature with specific odors .Scientific Research Applications

Organic Synthesis and Catalyst Development

Research in organic synthesis often explores the development of new methods for producing complex molecules. For instance, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrating the ongoing interest in fluorinated compounds for their unique properties and applications in drug development (Qiu et al., 2009). Similarly, studies on catalytic processes, such as those involving methanol, highlight the importance of catalyst development for efficient chemical transformations, which could be relevant for the synthesis or functionalization of compounds like "[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol; hydrochloride" (García et al., 2021).

Materials Science and Sensor Development

In materials science, the development of polymers and scintillators often involves detailed studies of molecular structures to tailor specific properties. Salimgareeva and Kolesov (2005) reviewed the scintillation properties of plastic scintillators based on polymethyl methacrylate, demonstrating the role of molecular design in developing materials with desired optical properties (Salimgareeva & Kolesov, 2005). This research area could provide insights into the use of fluorinated compounds and triazoles in sensor development or materials engineering.

Energy Research and Fuel Additives

The synthesis and decomposition of methanol for energy applications are critical areas of research. Studies on methanol thermochemical conversion aim to improve hydrogen production technologies, which could be relevant for understanding the broader applications of methanol derivatives, including potential energy carriers or intermediates in fuel production processes (Liu et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

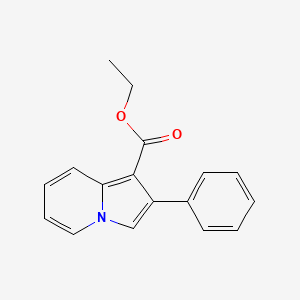

Indole derivatives, which are similar to the compound , have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name |

[1-(2-fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O.ClH/c1-7-9(6-15)12-13-14(7)10-5-3-2-4-8(10)11;/h2-5,15H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUABZIBHJHQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)

![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)

![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)